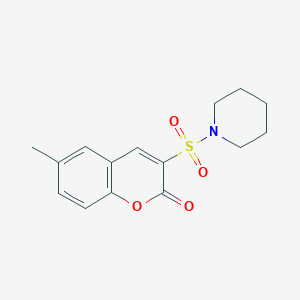

6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one

Beschreibung

6-Methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a sulfonyl-piperidine substituent at the 3-position of the coumarin core. Coumarins are benzopyrone-based heterocycles renowned for their diverse biological activities, including antiviral, antibacterial, and anticancer properties . The piperidine-1-sulfonyl group introduces a sterically bulky and polar moiety, which may enhance solubility and influence intermolecular interactions compared to simpler alkyl or aryl substituents.

Eigenschaften

IUPAC Name |

6-methyl-3-piperidin-1-ylsulfonylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-11-5-6-13-12(9-11)10-14(15(17)20-13)21(18,19)16-7-3-2-4-8-16/h5-6,9-10H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXKLOQLNPTMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one typically involves the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde derivatives, under acidic or basic conditions.

Introduction of the Piperidin-1-ylsulfonyl Group: The piperidin-1-ylsulfonyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the chromenone core with a piperidine derivative in the presence of a suitable sulfonylating agent, such as sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The molecular formula for 6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one is with a molecular weight of approximately 320.36 g/mol. The compound features a chromenone core structure, which is known for its biological activity, combined with a piperidine sulfonamide moiety that enhances its interaction with biological targets.

Medicinal Chemistry

Anticancer Activity : Research indicates that 6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including gastric and breast cancer cells. For instance, a study revealed an IC50 value of approximately 5 µM against human gastric cancer cells, demonstrating significant potency in inhibiting cell proliferation and inducing cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In vitro assays suggest that it can reduce the production of pro-inflammatory cytokines, indicating potential therapeutic benefits for conditions such as arthritis and other inflammatory diseases.

Enzyme Inhibition

The sulfonamide group within the compound enhances its potential as an enzyme inhibitor. Studies have focused on its inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. The inhibition of these enzymes may provide therapeutic avenues for treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The incorporation of the sulfonamide group has been shown to enhance the antimicrobial efficacy compared to non-sulfonamide counterparts, making it a candidate for further exploration in treating infections.

Anticancer Mechanism

A notable case study involved the evaluation of 6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one against human gastric cancer cells. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through increased caspase activity, marking it as a potent candidate for further development in cancer therapy.

Anti-inflammatory Evaluation

In another study focusing on anti-inflammatory effects, the compound was tested for its ability to modulate cytokine production in vitro. The findings demonstrated a significant reduction in pro-inflammatory cytokines, suggesting its potential utility in managing inflammatory conditions .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 6-Methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one | 5 | Anticancer |

| 3-(azepane-1-sulfonyl)benzoic acid | 15 | Anticancer |

| 3-(azepane-1-sulfonyl)-4-chlorobenzoic acid | 10 | Anticancer |

Wirkmechanismus

The mechanism of action of 6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects through:

Enzyme Inhibition: It can inhibit the activity of specific enzymes involved in disease processes, thereby modulating biochemical pathways.

Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering signaling cascades that lead to therapeutic effects.

Gene Expression Modulation: It can influence the expression of specific genes, thereby affecting cellular functions and processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one with structurally related coumarin derivatives, focusing on substituents, physicochemical properties, and biological activities:

Key Observations:

Substituent Effects on Physicochemical Properties :

- Sulfonyl vs. Carbonyl : The piperidine-1-sulfonyl group in the target compound likely increases polarity and aqueous solubility compared to the pyrrolidine-carbonyl analog () due to the sulfonyl group’s strong hydrogen-bonding capacity .

- Azo-Thiazole Derivatives : Compounds like 6a and 6i exhibit lower melting points (166–185°C) than simpler coumarins, possibly due to reduced crystallinity from bulky azo-thiazole substituents .

Trifluoromethyl Phenyl (Compound 5): The electron-withdrawing CF₃ group may improve metabolic stability and membrane permeability, though its specific activity remains uncharacterized .

Structural and Crystallographic Insights :

- The pyrrolidine-carbonyl derivative () crystallizes in a triclinic system (space group P-1), with bond lengths and angles consistent with coumarin’s planar aromatic core. The piperidine-sulfonyl analog may exhibit distinct packing modes due to steric and electronic differences .

Synthetic Methodologies :

- Many analogs (e.g., 6a–i ) were synthesized via three-component reactions under ultrasound irradiation, suggesting efficient routes for introducing complex substituents at position 3 . The target compound’s synthesis might similarly benefit from such eco-friendly protocols.

Biologische Aktivität

6-Methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chromene core, which is known for various biological activities. Its structure includes:

- Chromene core : Provides a scaffold for biological activity.

- Piperidine sulfonamide group : Implicated in enzyme inhibition and receptor interactions.

- Methyl group : Enhances lipophilicity and may influence receptor binding.

The biological activity of 6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide moiety plays a crucial role in enzyme inhibition, while the chromene structure allows for diverse interactions with biological pathways.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly against various human cancer cell lines. For instance:

- IC50 Values : Studies have shown IC50 values as low as 8.5 µg/mL against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties . In vitro studies revealed significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1 to 4 µg/mL for certain analogues .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory effects, which are being explored in various preclinical models. The sulfonamide group is known to contribute to anti-inflammatory mechanisms through modulation of specific pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of 6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one is essential for optimizing its biological activity:

- Methyl Group : The presence of the methyl group enhances lipophilicity, which can improve cellular uptake and bioavailability.

- Piperidine Sulfonamide : Variations in the piperidine substituents can significantly alter the compound's binding affinity and selectivity towards target enzymes or receptors.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various derivatives of this compound against several cancer cell lines, including MCF7 and HCT116. The results indicated that modifications to the piperidine ring could enhance efficacy, with some derivatives showing IC50 values lower than standard treatments like 5-fluorouracil .

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 6-Methyl Compound | MCF7 | 8.5 | |

| Derivative A | HCT116 | 4.1 | |

| Derivative B | A431 | <10 |

Case Study 2: Antimicrobial Efficacy

In another investigation, various analogues were synthesized and tested for their antimicrobial activity against S. aureus and E. coli, revealing promising results that warrant further exploration into their mechanisms of action .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically starting with functionalization of the chromenone core. A common approach involves sulfonylation of the parent chromenone using piperidine-1-sulfonyl chloride under basic conditions (e.g., sodium hydride or triethylamine). Key parameters include solvent selection (e.g., dimethylformamide or acetonitrile), temperature control (reflux conditions for efficient sulfonylation), and stoichiometric ratios to minimize byproducts. Post-synthesis purification often involves column chromatography or recrystallization from methanol/ethanol .

Q. How is the compound characterized structurally and spectroscopically?

- Methodological Answer : Characterization relies on FTIR for functional group identification (e.g., sulfonyl S=O stretching at ~1150–1350 cm⁻¹), ¹H/¹³C NMR for substituent mapping (e.g., methyl protons at δ ~2.3 ppm), and GC-MS for molecular weight confirmation. Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry and validating the sulfonyl-piperidine substitution pattern. Crystallization in monoclinic space groups (e.g., C2/c) is common, with intermolecular interactions stabilized by hydrogen bonds and π-stacking .

Q. What factors contribute to the compound’s stability under experimental conditions?

- Methodological Answer : Stability is influenced by electronic effects (e.g., electron-withdrawing sulfonyl group) and steric protection from the piperidine ring. Hirshfeld surface analysis reveals that non-classical C–H···O hydrogen bonds and van der Waals interactions dominate crystal packing, reducing susceptibility to hydrolysis. Computational studies (e.g., HOMO-LUMO gaps >0.15 eV) further confirm thermodynamic stability, suggesting inertness under ambient conditions .

Q. What preliminary pharmacological data exist for this compound?

- Methodological Answer : While direct data are limited, structurally related chromenones exhibit anti-inflammatory and anticancer activity via enzyme modulation (e.g., COX-2 inhibition, kinase targeting). In vitro assays for the title compound should prioritize dose-response studies (0.1–100 µM range) using cell lines with validated targets (e.g., HeLa for apoptosis). Activity can be cross-validated with molecular docking against protein databases (PDB) to identify binding motifs .

Advanced Research Questions

Q. How can synthetic yield and purity be improved for scaled-up applications?

- Methodological Answer : Optimize sulfonylation using microwave-assisted synthesis to reduce reaction time and byproduct formation. Employ gradient GC-MS or HPLC (C18 columns, acetonitrile/water mobile phase) for purity assessment. For crystallization, use solvent mixtures (e.g., methanol/dichloromethane) to enhance crystal quality, and refine SCXRD data with SHELXL for precise occupancy modeling of disordered atoms .

Q. What crystallographic challenges arise during structure refinement, and how are they resolved?

- Methodological Answer : Disordered sulfonyl or piperidine groups complicate refinement. Use SHELXL’s PART and SIMU commands to model disorder, and apply restraints to bond lengths/angles. For twinned crystals, employ the TWIN and BASF commands. Validate refinement with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis to confirm intermolecular contacts .

Q. How do computational studies (DFT, Hirshfeld) inform experimental design?

- Methodological Answer : DFT calculations (B3LYP/6-311++G** level) predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions for reaction planning. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., % contribution of H···O contacts), guiding co-crystal design for enhanced solubility. Compare computed vs. experimental IR/NMR spectra to validate force fields .

Q. What strategies address contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Re-run docking simulations (AutoDock Vina) with explicit solvent models and ensemble docking (using multiple protein conformations from MD simulations). Validate with SPR (surface plasmon resonance) to measure binding kinetics experimentally .

Q. How can structure-activity relationships (SAR) be explored for targeted therapeutic applications?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing piperidine with morpholine or varying methyl positions). Test analogs in parallel using high-throughput screening (HTS) against disease-specific targets (e.g., cancer cell panels). Correlate activity trends with steric/electronic parameters (e.g., Hammett constants) derived from DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.